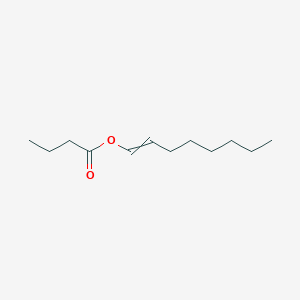

Oct-1-EN-1-YL butanoate

Description

Nomenclature and Isomeric Considerations within Octenyl Butanoates

The nomenclature of organic compounds is critical for unambiguous identification. Oct-1-en-1-yl butanoate specifies that the butanoate group is attached to the first carbon of the octene chain, which is also the location of the carbon-carbon double bond. This structural arrangement is one of several possibilities for octenyl butanoates, which share the same molecular formula, C12H22O2, but differ in the placement of the double bond and the ester linkage. These structural isomers can exhibit distinct physical and chemical properties.

A prominent and more extensively studied isomer is oct-1-en-3-yl butanoate (CAS Number 16491-54-6). thegoodscentscompany.com In this isomer, the double bond remains at the first carbon, but the butanoate group is located on the third carbon of the octenyl chain. This seemingly minor shift has a significant impact on the molecule's sensory profile, with oct-1-en-3-yl butanoate being known for its characteristic mushroom-like and fruity aroma. chemicalbook.com

Other isomers include (E)-2-octen-1-yl butanoate, where the double bond is at the second position. thegoodscentscompany.com The existence of these isomers highlights the importance of precise naming conventions in chemistry to differentiate between compounds with potentially very different characteristics and applications. docbrown.info

Table 1: Comparison of Octenyl Butanoate Isomers

| Feature | This compound | Oct-1-en-3-yl butanoate | (E)-2-Octen-1-yl butanoate |

|---|---|---|---|

| IUPAC Name | This compound | oct-1-en-3-yl butanoate | [(E)-oct-2-enyl] butanoate |

| CAS Number | Not readily available | 16491-54-6 thegoodscentscompany.com | 84642-60-4 thegoodscentscompany.com |

| Molecular Formula | C12H22O2 | C12H22O2 lookchem.com | C12H22O2 thegoodscentscompany.com |

| Molecular Weight | 198.30 g/mol | 198.30 g/mol thegoodscentscompany.com | 198.30 g/mol thegoodscentscompany.com |

| Position of Double Bond | C1 | C1 | C2 |

| Position of Ester Group | C1 | C3 | C1 |

| Reported Odor Profile | Data not widely available | Fruity, buttery, mushroom chemicalbook.com | Berry, fruity, waxy thegoodscentscompany.com |

Historical Perspectives on Unsaturated Fatty Acid Ester Chemistry

The study of fatty acid esters is deeply rooted in the history of oleochemistry, the chemistry of fats and oils. Early investigations in the 19th century by chemists like Michel-Eugène Chevreul laid the groundwork by isolating and identifying various fatty acids from animal fats. These foundational discoveries opened the door to understanding the composition of lipids and the nature of ester bonds.

The 20th century saw significant progress in the synthesis of unsaturated fatty acids and their derivatives. acs.orgacs.org Techniques were developed to create these molecules in the laboratory, allowing for more detailed study of their properties and reactions. nih.gov Historically, the chemical industry has focused on transformations at the ester group of triglycerides, such as hydrolysis to produce fatty acids and glycerol, and transesterification to create fatty acid methyl esters. aocs.org However, the presence of carbon-carbon double bonds in unsaturated fatty acids provided a new frontier for chemical modification. aocs.org This led to the development of industrial processes like hydrogenation, ozonolysis, and epoxidation, which functionalize the alkyl chain of the fatty acid. aocs.orgcsic.es

Current Research Landscape and Significance in Chemical Sciences

The current research landscape for unsaturated fatty acid esters is diverse, with applications ranging from the development of sustainable chemicals to the synthesis of high-value products for the food and pharmaceutical industries. csic.es While direct research on this compound is not prominent, the broader class of compounds is an active area of investigation.

Much of the applied research on octenyl butanoates has centered on the isomer oct-1-en-3-yl butanoate, primarily due to its valuable sensory properties. It is used as a flavoring agent in the food industry to impart mushroom, earthy, and fruity notes. thegoodscentscompany.comchemicalbook.com Research has also explored its potential antimicrobial properties, which could be applied to food preservation.

From a synthetic chemistry perspective, the carbon-carbon double bond in unsaturated esters like octenyl butanoates is a key site for functionalization. aocs.org Modern synthetic methods, including radical additions and transition metal-catalyzed reactions, are being applied to create novel fatty compounds with unique properties. aocs.org Research into reactions like cross-metathesis and epoxidation of unsaturated fatty acid esters aims to produce valuable chemical intermediates from renewable feedstocks. csic.es These intermediates can be used to produce polymers, lubricants, and other specialty chemicals, contributing to the field of green chemistry.

The study of specific isomers like this compound, even if they are not yet commercially significant, is crucial for a fundamental understanding of structure-property relationships in organic chemistry. Future research may uncover unique reactivity or properties of this less-studied isomer, potentially leading to new applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62549-24-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

oct-1-enyl butanoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h9,11H,3-8,10H2,1-2H3 |

InChI Key |

GAPMVCYGTYUJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=COC(=O)CCC |

Origin of Product |

United States |

Synthetic Strategies and Reaction Engineering for Oct 1 En 1 Yl Butanoate

Classical Organic Synthesis Methodologies

Traditional organic synthesis provides a foundational framework for the construction of oct-1-en-1-yl butanoate. Key methods include direct esterification, strategic functionalization of alkenes, and stereocontrolled approaches.

Esterification Reaction Pathways

The most direct and common method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of butanoic acid with oct-1-en-1-ol. Due to the instability of the enol tautomer, the synthesis often proceeds via its more stable keto-tautomer (octanal) or through derivatives. A more practical approach involves the esterification of butyric acid with a vinyl alcohol equivalent.

The reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium towards the product. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The progress and purity of the reaction can be monitored using techniques like gas chromatography (GC).

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid (Butanoic Acid) & Alcohol (Oct-1-en-1-ol) | Formation of the ester linkage. | |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | To protonate the carbonyl oxygen, increasing electrophilicity. | |

| Solvent | Anhydrous Toluene | Serves as a reaction medium and forms an azeotrope with water. | |

| Temperature | Reflux | To provide activation energy and facilitate azeotropic removal of water. | |

| Water Removal | Dean-Stark Apparatus | Shifts the reaction equilibrium towards the product side. |

Selective Alkene Functionalization and Olefin Metathesis

Modern synthetic methods offer alternative routes through the functionalization of alkenes. Olefin cross-metathesis has emerged as a powerful tool for forming carbon-carbon double bonds with high functional group tolerance. libretexts.org This reaction, catalyzed by transition metal complexes like Grubbs' ruthenium catalysts, involves the exchange of alkylidene groups between two alkenes. libretexts.org

In the context of this compound synthesis, a potential pathway could involve the cross-metathesis of a terminal alkene, such as 1-octene, with vinyl butanoate. This strategy has been successfully employed for the synthesis of related compounds like vinyl phosphonates and vinyl boronates, demonstrating the viability of using olefin metathesis to create vinyl-functionalized molecules with high stereoselectivity. thieme-connect.comresearchgate.netacs.org The reaction's tolerance for ester functionalities makes it a plausible, albeit advanced, synthetic route. thieme-connect.com

Chiral Synthesis and Stereocontrol Approaches

The double bond in this compound can exist as either the (E)- or (Z)-isomer. Controlling this stereochemistry is a key challenge in its synthesis. Furthermore, if the alkyl chain contains a chiral center, as in the related compound oct-1-en-3-ol, enantioselective synthesis becomes crucial. researchgate.net

Several strategies exist for achieving stereocontrol in the synthesis of vinyl esters and related structures.

Catalyst-Controlled Hydrogenation : The asymmetric hydrogenation of trisubstituted enol esters using rhodium catalysts with chiral phosphine-phosphite ligands can produce chiral nonfunctionalized alcohols with high enantioselectivity (up to 99% ee), which can then be esterified. acs.org

Asymmetric Cross-Coupling : Nickel-catalyzed asymmetric cross-electrophile coupling can be used to prepare enantioenriched aryl/vinyl alkyl carbinol esters from racemic starting materials. rsc.org This method demonstrates broad substrate scope and tolerates numerous functional groups. rsc.org

Stereospecific Polymerization Solvents : In polymer chemistry, the stereochemistry of vinyl ester polymerization has been controlled by using specific solvents like fluoroalcohols, which induce syndiotactic-specific polymerization through hydrogen bonding. acs.org While focused on polymers, this principle of solvent-induced stereoregulation could be applied to small-molecule synthesis.

Metal-Organic Frameworks (MOFs) : MOFs can be used as nanoreactors to regulate the stereostructure of vinyl esters during polymerization, leading to highly isotactic products. rsc.orgrsc.org This demonstrates a sophisticated method for controlling stereochemistry through spatial confinement.

Biocatalytic and Enzymatic Production Routes

Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. Enzymes, particularly lipases, are widely used for ester synthesis due to their mild operating conditions, high specificity, and minimal byproduct formation. mdpi.com

Lipase-Mediated Ester Synthesis

Lipases (E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. researchgate.netnih.gov The synthesis of butanoate esters using lipases is well-documented. Immobilized lipases are often preferred as they can be easily recovered and reused, improving process economics. mdpi.com

Two primary lipase-mediated routes are applicable:

Direct Esterification : The reaction between butanoic acid and an alcohol. Lipase (B570770) tolerance to short-chain acids like butyric acid can be a limiting factor, though some lipases show significant tolerance. mdpi.com

Transesterification (Alcoholysis) : The reaction of an alcohol with a donor ester. A common strategy is to use a vinyl ester, such as vinyl butanoate or vinyl acetate (B1210297), as an acyl donor. researchgate.netacs.org This reaction is often irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction to completion.

Candida antarctica lipase B (CALB), often immobilized and sold as Novozym 435, is one of the most efficient and widely used biocatalysts for these transformations, demonstrating excellent enantioselectivity in the kinetic resolution of racemic alcohols. researchgate.netnih.govacs.org

| Lipase Source/Name | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Acylation (Transesterification) | Racemic seudenol and vinyl butyrate (B1204436) | Proved to be the most promising route for producing (R)-seudenol. | acs.org |

| Candida antarctica Lipase B (Novozym 435) | Kinetic Resolution | (±)-oct-1-en-3-ol and vinyl acetate | Excellent enantioselectivity, producing enantiopure alcohol and acetate. | researchgate.net |

| Pseudomonas fluorescens Lipase (LAK) | Acylation | Racemic 1-aryl-3-chloropropan-1-ols and vinyl acetate/butanoate | Effective in enantiomer-selective acylation for kinetic resolution. | researchgate.net |

| Lipozyme® TL-IM | Esterification | Butyric acid and isopentyl alcohol | Demonstrated significant tolerance to relatively high concentrations of butyric acid. | mdpi.com |

Microbial Fermentation and Metabolic Engineering for Butanoate Production

The production of the butanoate (butyric acid) precursor can be efficiently achieved through microbial fermentation. wikipedia.org While many anaerobic bacteria naturally produce butyric acid, yields are often low due to the formation of competing byproducts like acetate. nih.gov To overcome this, metabolic engineering strategies are employed to enhance butyrate production in host organisms like Escherichia coli and various Clostridium species. koreascience.kracs.org

Key metabolic engineering strategies include:

Pathway Reconstruction : Introducing heterologous genes to construct a synthetic pathway for butyryl-CoA, the direct precursor to butyrate. nih.govacs.org

Elimination of Competing Pathways : Deleting genes responsible for the synthesis of major byproducts, such as acetate and ethanol, to redirect carbon flux towards butyrate production. nih.govacs.org

Cofactor Engineering : Manipulating NADH-dependent reactions to ensure a balanced redox state that favors the butyrate pathway. acs.org

Co-substrate Feeding : Supplying acetate as a co-substrate can enhance butyrate production by serving as a CoA acceptor for the conversion of butyryl-CoA to butyrate. acs.org

These strategies have led to significant improvements in butyrate titers. For example, engineered E. coli strains have produced up to 28.4 g/L of butyric acid in batch fermentations. nih.gov Similarly, engineered Clostridium tyrobutyricum is a well-known producer used for enhanced butyric acid synthesis. koreascience.kr

| Microorganism | Engineering Strategy | Butyrate Titer | Reference |

|---|---|---|---|

| Escherichia coli | Heterologous pathway, byproduct removal, CoA acceptor recruitment. | 10 g/L | nih.govacs.org |

| Escherichia coli | Pathway construction using genes from C. acetobutylicum and T. denticola. | 28.4 g/L (323 mM) | nih.gov |

| Clostridium tyrobutyricum | Deletion of acetate kinase (ack) gene. | Enhanced butyric acid production. | koreascience.kr |

| Co-culture of C. autoethanogenum and C. beijerinckii | Model-driven co-cultivation converting CO₂/H₂ to acetate, then to butyrate. | Butyrate produced from CO₂. | frontiersin.org |

Enzyme Immobilization and Reactor Design Considerations

The use of biocatalysts, particularly lipases, offers a green alternative to traditional chemical synthesis of esters like this compound. mdpi.comresearchgate.net However, the practical application of free enzymes in industrial settings is often hindered by their instability and the difficulty in their recovery and reuse. bmbreports.org Enzyme immobilization, the confinement of an enzyme to a solid support, addresses these challenges by enhancing stability, allowing for repeated use, and simplifying downstream processing. nih.gov

Several techniques have been explored for lipase immobilization, including adsorption, covalent bonding, entrapment, and cross-linking. mdpi.comnih.gov Adsorption, which relies on hydrophobic interactions and salt linkages between the enzyme and a water-insoluble carrier, is a simple and rapid method. nih.gov Hydrophobic supports are particularly popular for lipase immobilization as they can induce a hyperactivated form of the enzyme. mdpi.com Covalent binding involves the formation of a stable bond between the enzyme and the support, which can significantly improve stability. researchgate.net The choice of support material, such as polymers or inorganic materials, and the immobilization protocol can dramatically influence the immobilized enzyme's activity, stability, and even selectivity. nih.govresearchgate.net For instance, mesoporous activated carbon has been shown to be an effective support for lipases, maintaining catalytic efficiency over multiple reuse cycles. nih.gov

The design of the reactor is another crucial element for an efficient enzymatic process. Common reactor configurations for immobilized enzymes include packed bed reactors (PBRs), continuous stirred-tank reactors (CSTRs), and membrane reactors. rsc.orgfrontiersin.org PBRs, where the immobilized enzyme is packed into a column, are widely used for continuous processes. rsc.org CSTRs, while simpler in design, may be less efficient for some reactions. frontiersin.org Membrane bioreactors can be advantageous for non-aqueous phase catalysis, such as ester synthesis. bmbreports.org The choice of reactor depends on factors like the reaction kinetics, substrate and product inhibition, and the physical properties of the immobilized enzyme. frontiersin.org For instance, in continuous flow systems, parameters such as residence time, enzyme loading, and space-time yield (STY) are critical metrics for evaluating reactor performance. rsc.orgfrontiersin.org

Table 1: Comparison of Immobilization Techniques for Lipases

| Immobilization Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Physical binding via hydrophobic interactions and salt linkages. nih.gov | Simple, rapid, can hyperactivate lipases. mdpi.comnih.gov | Enzyme leakage can occur. mdpi.com |

| Covalent Bonding | Formation of stable chemical bonds between enzyme and support. nih.gov | High stability, prevents leaching. researchgate.net | Can sometimes reduce enzyme activity. bmbreports.org |

| Entrapment | Enzyme is physically confined within a porous matrix. nih.gov | Protects enzyme from harsh environments. | Mass transfer limitations can be an issue. |

| Cross-Linking | Enzymes are cross-linked with a bifunctional reagent. nih.gov | High enzyme loading, good stability. | Can lead to diffusional problems. |

Sustainable Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact and enhance economic viability.

Traditional organic solvents often used in chemical synthesis can be toxic and environmentally harmful. whiterose.ac.uk Green chemistry encourages the use of more benign solvents or, ideally, the elimination of solvents altogether. rsc.org For ester synthesis, research has explored the use of greener solvents, such as bio-based ethers like 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), which has shown promise as a replacement for toluene. whiterose.ac.uk

Solvent-free systems (SFS) represent an even more sustainable approach, offering benefits such as reduced waste, easier product separation, and potentially faster reaction rates. researchgate.netresearchgate.net In the context of enzymatic esterification, a solvent-free approach where one of the reactants (e.g., the alcohol) is used in stoichiometric excess can serve as the reaction medium. mdpi.com This strategy has been successfully applied to the synthesis of various short-chain esters, achieving high product concentrations. mdpi.com Microwave and ultrasound irradiation have also been employed in solvent-free systems to accelerate reaction rates. mdpi.com While solvent-free synthesis is highly attractive, challenges such as high viscosity and potential substrate or product inhibition need to be addressed. researchgate.net

Table 2: Research Findings in Green Synthesis of Esters

| Ester | Catalyst | Reaction System | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl valerate | Immobilized lipase | Solvent-free, microwave | High productivity (472.1 g L⁻¹ h⁻¹). | mdpi.com |

| Isobutyl propionate | Immobilized lipase | Solvent-free, sonochemistry | High productivity (close to 100 g L⁻¹ h⁻¹). | mdpi.com |

| Isopentyl butyrate | Lipozyme® TL-IM | n-hexane | High acid tolerance (0.5 mol L⁻¹ butyric acid). | mdpi.com |

| Octyl formate | Novozym 435 | 1,2-dichloroethane | 96.51% conversion. | researchgate.net |

Waste minimization is a cornerstone of green chemistry. The concept of atom economy, developed by Barry Trost, provides a metric for evaluating the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. The enzymatic synthesis of this compound from oct-1-en-3-ol and butyric acid is an esterification reaction that produces water as the only by-product, which is generally considered to have a good atom economy.

In addition to atom economy, other metrics like the Environmental Factor (E-factor), which quantifies the amount of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass used in a process, are also used to assess the environmental footprint of a synthesis. whiterose.ac.uk Strategies to minimize waste in the synthesis of this compound include the use of highly selective and reusable catalysts, such as immobilized enzymes, which reduces the need for purification steps and catalyst replacement. mdpi.comresearchgate.net Furthermore, optimizing reaction conditions to achieve high conversion and yield minimizes the amount of unreacted starting materials that need to be separated and potentially discarded. researchgate.net The integration of continuous flow processes can also contribute to waste reduction by allowing for better control over reaction parameters and more efficient use of resources. rsc.org

Table 3: Atom Economy of an Idealized Esterification Reaction

| Reactant 1 | Reactant 2 | Product | By-product | Atom Economy (%) |

|---|---|---|---|---|

| Oct-1-en-3-ol (C₈H₁₆O) | Butyric acid (C₄H₈O₂) | Oct-1-en-3-yl butanoate (C₁₂H₂₂O₂) | Water (H₂O) | 91.67% |

Calculation based on molecular weights: (MW of Product) / (Sum of MW of Reactants) * 100

Advanced Spectroscopic and Structural Elucidation of Oct 1 En 1 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a detailed picture of the molecule's connectivity can be constructed.

The specific structure of Oct-1-en-1-yl butanoate, a vinyl ester, gives rise to a unique NMR fingerprint that allows it to be distinguished from other isomers like Oct-1-en-3-yl butanoate.

This compound (Predicted Spectra): As a vinyl ester, the proton attached to the ester oxygen (H1') would exhibit a characteristic downfield shift due to the deshielding effect of the adjacent oxygen and the double bond. The terminal vinyl protons (H2') would also have distinct chemical shifts.

¹H NMR: The spectrum would be characterized by a signal for the vinylic proton (O-CH=) in the range of δ 7.2-7.3 ppm. The terminal vinyl protons (=CH₂) would appear as two distinct signals due to their different magnetic environments (geminal coupling) and coupling to the other vinylic proton (cis/trans coupling).

¹³C NMR: The carbonyl carbon (C=O) would appear significantly downfield (~170-174 ppm). The carbons of the vinyl group would be key identifiers: the oxygen-bearing carbon (C1') would be around δ 141 ppm, while the terminal carbon (C2') would be around δ 97 ppm.

Constitutional Isomer: Oct-1-en-3-yl Butanoate (Experimental Data): In contrast, the isomer Oct-1-en-3-yl butanoate, where the ester is attached at the C3 position, presents a different spectral pattern. nih.gov

¹H NMR: The proton at the ester-bearing carbon (H3) is an allylic methine, appearing further upfield than the vinylic proton of the enol ester. The vinyl protons (-CH=CH₂) would show characteristic splitting patterns in the δ 5.0-6.0 ppm region. nih.gov

¹³C NMR: The carbon attached to the ester oxygen (C3) would be in the typical range for a secondary alkyl ester (~75 ppm), which is significantly different from the vinylic carbon in the enol ester. nih.gov

The clear differences in the chemical shifts of the protons and carbons directly involved in the ester and double bond linkage provide a definitive method for differentiating between these constitutional isomers.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butanoate-CH₃ | ~0.9 | Triplet |

| Butanoate-CH₂- | ~1.7 | Sextet |

| Butanoate-CO-CH₂- | ~2.3 | Triplet |

| Octenyl-CH₃ | ~0.9 | Triplet |

| Octenyl-(CH₂)₄- | ~1.3-1.4 | Multiplet |

| Octenyl-=CH-CH₂- | ~2.1 | Quartet |

| Vinyl-O-CH= | ~7.25 | Doublet of Doublets |

| Vinyl-=CH₂ (cis) | ~4.55 | Doublet of Doublets |

Comparative ¹³C NMR Data

| Carbon Assignment | This compound (Predicted, ppm) | Oct-1-en-3-yl Butanoate (Experimental, ppm) nih.gov |

|---|---|---|

| Butanoate C=O | ~172 | ~173 |

| C1' (O-C=) | ~141 | Not Applicable |

| C2' (=CH₂) | ~97 | Not Applicable |

| C1 (=CH₂) | Not Applicable | ~115 |

| C2 (-CH=) | Not Applicable | ~140 |

To unambiguously assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this compound, this would show coupling between the protons within the butanoate chain, within the octenyl chain, and critically, among the three vinylic protons, confirming the -CH=CH₂ moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton. For example, the ¹H signal at ~7.25 ppm would correlate with the ¹³C signal at ~141 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together different fragments of the molecule. A key correlation would be between the protons on C2 of the butanoate chain and the carbonyl carbon (C1), and between the vinylic proton on C1' and the same carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₁₂H₂₂O₂. HRMS can measure the mass of the molecular ion to several decimal places, allowing for the unambiguous determination of this elemental composition, distinguishing it from other compounds with the same nominal mass but different formulas.

Molecular Formula: C₁₂H₂₂O₂

Monoisotopic Mass: 198.16198 Da

An experimental HRMS measurement matching this value would confirm the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energized and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of butanoate esters is well-documented and can be used to confirm the structure. ccsenet.orgjove.com

Key fragmentation pathways for butanoate esters include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. For a butanoate ester, this can lead to the formation of the butyryl cation [CH₃(CH₂)₂CO]⁺ at m/z 71.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a γ-hydrogen on the acid side. In the case of the butanoate moiety, this rearrangement leads to the loss of propene (42 Da) and the formation of a protonated vinyl alcohol radical cation, which is observed at m/z 88. jove.commiamioh.edu

For This compound , cleavage of the vinyl ester bond would likely be a prominent pathway, leading to the formation of the m/z 71 butyryl cation. The other major fragment would correspond to the octenyl portion of the molecule.

In contrast, an isomer like Oct-1-en-3-yl butanoate would also show the characteristic m/z 71 and m/z 88 peaks from the butanoate moiety. However, the fragmentation of the alcohol portion would differ, likely involving the loss of the C₅H₁₁ alkyl chain to form a fragment corresponding to the protonated 1-octen-3-ol. This difference in the fragmentation of the "alcohol" side of the ester provides another tool for distinguishing isomers.

Expected Major Fragments in EI-MS

| m/z | Ion Structure/Origin | Relevance to this compound |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺˙ | Molecular Ion |

| 88 | [C₄H₈O₂]⁺˙ | McLafferty rearrangement of butanoate chain |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of octenyl group) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification.

For This compound , the key functional groups are the ester and the carbon-carbon double bond.

C=O Stretch (Ester): Vinyl esters typically show a strong C=O stretching absorption in the IR spectrum at a higher frequency than saturated esters, generally in the range of 1755-1775 cm⁻¹ . This is due to the electron-withdrawing nature of the vinyl group, which strengthens the C=O bond.

C=C Stretch (Vinyl): The carbon-carbon double bond stretch would appear around 1640-1650 cm⁻¹ . This peak would be strong in the Raman spectrum but may be weaker in the IR spectrum.

C-O Stretch (Ester): The spectrum would also feature strong C-O stretching bands in the region of 1100-1250 cm⁻¹ , characteristic of the ester linkage.

=C-H Bending: Out-of-plane bending vibrations for the terminal =CH₂ group would produce strong absorptions in the IR spectrum around 910 cm⁻¹ and 990 cm⁻¹ .

An isomer like Oct-1-en-3-yl butanoate , being an allylic ester rather than a vinyl ester, would exhibit a C=O stretch at a slightly lower frequency, typically around 1735-1745 cm⁻¹. nih.gov This ~20-30 cm⁻¹ difference in the position of the very strong and sharp carbonyl peak is a reliable diagnostic tool for distinguishing between these isomeric forms.

Comparative IR Frequencies (cm⁻¹)

| Vibrational Mode | This compound (Expected) | Oct-1-en-3-yl Butanoate (Typical) |

|---|---|---|

| Ester C=O Stretch | 1755 - 1775 | 1735 - 1745 |

| C=C Stretch | 1640 - 1650 | 1640 - 1650 |

By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula confirmation and fragmentation analysis from mass spectrometry, and the functional group identification from vibrational spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.

Characteristic Functional Group Frequencies

The infrared spectrum of this compound is distinguished by absorption bands corresponding to its constituent functional groups: the ester and the carbon-carbon double bond. The precise position of these bands provides a veritable fingerprint of the molecule's structure.

The ester functional group gives rise to two prominent and characteristic vibrational modes. The most intense of these is the carbonyl (C=O) stretching vibration, which for a saturated ester like a butanoate, typically appears in the region of 1750-1735 cm⁻¹. uniroma1.itopenstax.org The exact wavenumber is sensitive to the molecular environment, including the electronic effects of adjacent substituents. For this compound, the vinyl group attached to the ester oxygen may slightly alter the electronic environment, but the absorption is expected to remain strong and sharp within this range. The second characteristic absorption for the ester is the C-O stretching vibration, which actually consists of two coupled asymmetric and symmetric stretching modes. These are typically observed in the 1300-1000 cm⁻¹ region of the spectrum. openstax.org The asymmetric C-O-C stretch usually results in a strong band between 1250 and 1150 cm⁻¹, while the symmetric stretch is often weaker and found between 1100 and 1000 cm⁻¹.

The alkene functional group, specifically the vinyl group (C=CH₂), also presents several characteristic absorption bands. The C=C stretching vibration is expected to appear in the 1680-1640 cm⁻¹ region. lumenlearning.com Its intensity can vary and is often weaker than the C=O stretch. The position of this band can be influenced by substitution patterns and conjugation. Additionally, the vinylic C-H bonds exhibit stretching vibrations at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. lumenlearning.com Perhaps most diagnostically for the vinyl group are the out-of-plane (OOP) C-H bending vibrations. For a monosubstituted alkene like this compound, two strong bands are anticipated in the 1000-900 cm⁻¹ region, one near 990 cm⁻¹ and the other near 910 cm⁻¹. openstax.org The presence of these two bands is a strong indicator of a terminal double bond.

The molecule also contains a saturated alkyl chain (from the butanoate and the octenyl moieties), which will contribute to C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1350 cm⁻¹. lumenlearning.com

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Ester | Asymmetric C-O-C Stretch | 1250-1150 | Strong |

| Ester | Symmetric C-O-C Stretch | 1100-1000 | Medium |

| Alkene (Vinyl) | =C-H Stretch | 3100-3000 | Medium |

| Alkene (Vinyl) | C=C Stretch | 1680-1640 | Medium to Weak |

| Alkene (Vinyl) | =C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

| Alkyl | C-H Stretch | 3000-2850 | Strong |

| Alkyl | C-H Bend | 1470-1350 | Medium |

Conformational Insights from Vibrational Modes

Beyond the identification of functional groups, vibrational spectroscopy can offer subtle clues about the conformational isomers of a molecule. While a definitive conformational analysis often requires more advanced techniques or computational modeling, certain features in the IR spectrum can be indicative of the rotational arrangements within the molecule.

For this compound, rotational isomerism can occur around the C-O single bonds of the ester group and the C-C single bonds of the alkyl chains. The ester group in simple esters is known to predominantly exist in a planar s-trans (or Z) conformation, where the alkyl groups are on opposite sides of the C-O single bond, due to steric hindrance in the s-cis (or E) form. Any significant deviation from this planarity or the presence of the less stable s-cis conformer could potentially lead to the appearance of additional, weaker bands in the carbonyl and C-O stretching regions of the spectrum.

The analysis of vibrational modes to deduce conformational preferences often involves comparing the experimental spectrum with spectra predicted from theoretical calculations for different possible conformers. By identifying which calculated spectrum best matches the experimental data, the most stable conformation in the given phase (gas, liquid, or solid) can be inferred. The study of how the relative intensities of certain bands change with temperature can also provide information about the energy differences between conformers.

Interactive Data Table: Potential Conformational Effects on Vibrational Modes of this compound

| Vibrational Region | Potential Conformational Influence |

| C=O Stretching Region (1750-1735 cm⁻¹) | Appearance of shoulder peaks or split bands could indicate the presence of multiple rotational isomers of the ester group. |

| C-O Stretching Region (1300-1000 cm⁻¹) | Shifts in band positions may reflect different conformations around the ester C-O bonds. |

| Fingerprint Region (1400-600 cm⁻¹) | Complex changes in this region are expected for different conformers due to variations in vibrational coupling of bending and stretching modes of the alkyl chains. |

Computational and Theoretical Investigations of Oct 1 En 1 Yl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties, including electronic structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of oct-1-en-1-yl butanoate would provide insights into its chemical reactivity and spectroscopic properties. This involves mapping the distribution of electrons within the molecule and examining the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

Illustrative Molecular Orbital Data for this compound

The following table presents hypothetical data that would be obtained from a quantum chemical calculation, such as one using Density Functional Theory (DFT). This data is for illustrative purposes to demonstrate the type of information generated.

| Molecular Orbital | Energy (Hartree) | Description |

| HOMO | -0.254 | Primarily located on the C=C double bond, indicating its role as an electron donor. |

| LUMO | 0.087 | Concentrated on the carbonyl group (C=O) of the butanoate moiety, suggesting its susceptibility to nucleophilic attack. |

| HOMO-1 | -0.289 | Associated with the oxygen atoms of the ester group. |

| LUMO+1 | 0.112 | Distributed across the alkyl chain. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Energetic Stability and Reaction Pathway Modeling

Quantum chemical calculations can be employed to determine the energetic stability of this compound and to model the pathways of its potential chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated. This is crucial for understanding its synthesis, degradation, and potential interactions with other molecules. For instance, the hydrolysis of the ester bond is a common reaction pathway that could be modeled.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational tools for studying the conformational behavior and intermolecular interactions of molecules. These methods treat molecules as a collection of atoms governed by classical mechanics, allowing for the simulation of larger systems over longer timescales compared to quantum chemical methods.

Conformational Landscapes and Energy Minimization

The flexible nature of the octyl and butyl chains in this compound means that the molecule can adopt a vast number of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations. This is typically achieved through a systematic search of the molecule's potential energy surface, followed by energy minimization of the identified conformers. The resulting conformational landscape provides a picture of the molecule's preferred shapes.

Illustrative Conformational Energy Data for this compound

This table provides a hypothetical example of the relative energies of different conformers of this compound.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C1-O-C2-C3) | Description |

| 1 | 0.00 | 180° (anti) | The most stable, extended conformation. |

| 2 | 1.25 | 60° (gauche) | A less stable conformation due to steric hindrance. |

| 3 | 1.30 | -60° (gauche) | Similar in energy to the other gauche conformer. |

| 4 | 5.80 | 0° (eclipsed) | A high-energy, unstable conformation. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intermolecular Interaction Dynamics

Molecular dynamics (MD) simulations can be used to study how this compound molecules interact with each other and with other molecules in a system. By simulating the movement of atoms over time, MD can provide insights into properties such as diffusion, solvation, and the formation of aggregates. In the context of flavor science, MD simulations can help to understand how flavor molecules like this compound interact with receptors in the nose and on the tongue. These simulations can reveal the nature of intermolecular forces at play, such as van der Waals interactions and hydrogen bonding (if applicable in a given environment).

Chemical Reactivity and Transformation Mechanisms of Oct 1 En 1 Yl Butanoate

Ester Linkage Reactivity: Hydrolysis and Transesterification Kinetics

The ester functional group is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis: Hydrolysis of oct-1-en-1-yl butanoate involves the reaction with water to break the ester bond, yielding butanoic acid and the unstable enol, (E)-oct-1-en-1-ol. The enol intermediate will rapidly tautomerize to its more stable keto form, octanal. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. It produces a carboxylate salt (butyrate) and the enol, which then converts to octanal.

Enzymatic hydrolysis: Lipases are highly efficient biocatalysts for ester hydrolysis under mild conditions. mdpi.com These reactions are often stereoselective. For instance, lipase (B570770) A from Candida antarctica has been used for the kinetic resolution of similar secondary alcohols via hydrolysis of their butanoate esters. semanticscholar.orgresearchgate.net The kinetics of such enzymatic reactions typically follow Michaelis-Menten models, where the reaction rate is dependent on substrate concentration until the enzyme becomes saturated.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. In the case of this compound, this can be performed with various alcohols in the presence of a catalyst.

Chemical Catalysis: Acid or base catalysts can be used, similar to hydrolysis. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced enol/aldehyde.

Enzymatic Transesterification: Lipases are widely employed for transesterification due to their high selectivity and operation under mild conditions, which prevents side reactions. mdpi.com Novozym® 435, an immobilized form of lipase B from Candida antarctica, is particularly effective for such syntheses. mdpi.com The kinetics of enzymatic transesterification can be complex, sometimes exhibiting ping-pong bi-bi mechanisms where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the enol, and then reacts with the second alcohol to form the new ester product. nih.gov Studies on similar esters show that reaction parameters such as temperature, alcohol-to-ester molar ratio, and water content significantly influence the reaction rate and final yield. nih.gov For example, vinyl butanoate is often used as an acyl donor in lipase-catalyzed resolutions because the released vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. semanticscholar.orgresearchgate.net

Table 1: Comparison of Catalytic Methods for Ester Linkage Reactions

| Catalyst Type | Reaction | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid (e.g., H₂SO₄) | Hydrolysis / Transesterification | High temperature | Low cost | Low selectivity, harsh conditions, side reactions |

| Base (e.g., NaOH) | Hydrolysis (Saponification) | Room to moderate temperature | Fast, irreversible (hydrolysis) | Consumes catalyst, difficult product separation |

| Enzyme (e.g., Lipase) | Hydrolysis / Transesterification | Mild temperature (30-60°C), neutral pH | High selectivity (enantio-, regio-), mild conditions, minimal by-products mdpi.com | Higher cost, potential for enzyme inhibition mdpi.com |

Alkene Reactivity: Addition Reactions and Oxidation Processes

The vinyl group (C=C double bond) in this compound is susceptible to electrophilic addition and oxidation reactions. These reactions target the π-electrons of the double bond.

Addition Reactions:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) will reduce the double bond to a single bond, converting this compound to octyl butanoate.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate to give the dihalogenated product, 1,2-dihalo-oct-1-yl butanoate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, in the presence of peroxides, anti-Markovnikov addition occurs via a free-radical mechanism. msu.edu

Oxidation Processes: Oxidation of the alkene moiety can lead to a variety of products depending on the oxidizing agent and reaction conditions. msu.edu

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide ring across the double bond, yielding this compound oxide.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org The resulting product would be 1,2-dihydroxyoct-1-yl butanoate.

Oxidative Cleavage (Ozonolysis): This is a powerful reaction that cleaves the double bond entirely. libretexts.org Reacting this compound with ozone (O₃) followed by a workup step determines the final products. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the double bond to yield two carbonyl compounds: heptanal (B48729) and a glycoaldehyde ester. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize the initial aldehyde products further to carboxylic acids, yielding heptanoic acid and an ester of glyoxylic acid. libretexts.org Using strong oxidizing agents like hot, concentrated KMnO₄ also cleaves the double bond, typically leading directly to carboxylic acids. libretexts.org

Table 2: Summary of Alkene Oxidation Reactions for this compound

| Reaction | Reagent(s) | Product Type | Specific Product(s) |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | This compound oxide |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Diol | 1,2-dihydroxyoct-1-yl butanoate |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Aldehydes | Heptanal + Formyl acetate (B1210297) |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Carboxylic Acids | Heptanoic acid + Glyoxylic acid ester |

| Strong Oxidation | Hot, conc. KMnO₄ | Carboxylic Acids | Heptanoic acid + CO₂ |

Polymerization Chemistry and Oligomer Formation

The vinyl group in this compound makes it a potential monomer for addition polymerization. Vinyl esters are a known class of monomers that can undergo polymerization, typically through a free-radical mechanism.

The polymerization would be initiated by a radical initiator (e.g., AIBN or benzoyl peroxide), which creates a radical that adds to the C=C double bond. The resulting radical can then propagate by adding to subsequent monomer units, forming a long polymer chain with a poly(vinyl ester) backbone and pendant butanoate ester groups attached to the chain via the octyl spacer.

The general steps are:

Initiation: A radical initiator decomposes to form free radicals.

Propagation: The initiator radical adds to the double bond of a monomer, creating a new, larger radical which then adds to another monomer, and so on.

Termination: The growing polymer chains are terminated, usually by combination or disproportionation of two radical chains.

The resulting polymer would be a poly(this compound). The properties of this polymer would be influenced by the long alkyl side chain, which could impart flexibility and hydrophobicity. While specific studies on the polymerization of this compound are not widely documented, the principles of vinyl ester polymerization are well-established. It is also conceivable that this molecule could be incorporated as a comonomer with other vinyl monomers to tailor the properties of the resulting copolymers. Patent literature describes the incorporation of various alkenyl moieties into polymer backbones, suggesting the feasibility of such reactions. google.com

Thermal and Photochemical Degradation Mechanisms

Thermal Degradation: this compound is reported to have good thermal stability. vulcanchem.com However, at sufficiently high temperatures, such as those encountered in pyrolysis, thermal decomposition will occur. For esters, a common thermal degradation pathway is a concerted, non-radical elimination reaction known as ester pyrolysis or a beta-elimination reaction, which requires a hydrogen atom on the beta-carbon of the alcohol portion. In this case, the structure does not lend itself to the classic pyrolysis mechanism.

Therefore, decomposition would likely proceed through radical mechanisms involving homolytic cleavage of the weakest bonds. researchgate.net The C-O bond between the carbonyl carbon and the vinylic oxygen is a likely point of initial cleavage, as is the allylic C-C bond in the octenyl chain. This would generate a complex mixture of smaller alkenes, aldehydes, and other fragmentation products. Studies on similar esters like methyl decanoate (B1226879) show that thermal decomposition involves the breaking of C-C and C-O bonds to form smaller radical species that undergo further reactions. researchgate.net

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions in this compound. The alkene and the carbonyl group of the ester are both chromophores that can absorb UV light. nih.gov Upon absorption of a photon, the molecule is promoted to an excited state, from which it can undergo several degradation pathways:

Cis-Trans Isomerization: The double bond, if not already in its most stable configuration, could undergo isomerization.

Photocycloaddition: [2+2] cycloaddition reactions could occur between the double bond of an excited molecule and a ground-state molecule, leading to the formation of cyclobutane (B1203170) derivatives and oligomers.

Photo-oxidation: In the presence of oxygen, excited-state molecules can react to form peroxides, hydroperoxides, and subsequently carbonyl compounds, leading to oxidative cleavage of the double bond. nih.gov

Norrish-Type Reactions: The excited carbonyl group of the ester could undergo Norrish Type I or Type II cleavage, although these are more common for ketones and aldehydes. Norrish Type I involves cleavage of the acyl-oxygen bond, forming radical pairs.

The specific degradation products would depend on factors like the wavelength of light, the presence of oxygen, and the medium in which the compound is dissolved. nih.gov

Applications As a Synthetic Intermediate and Building Block

Building Block for Advanced Organic Syntheses

The unique combination of an alkene and an ester functional group within a single molecular framework makes oct-1-en-1-yl butanoate a valuable synthon for creating complex organic molecules. Organic chemists utilize such building blocks to construct the carbon skeletons of larger, more elaborate compounds. The reactivity of the double bond and the ester group can be selectively harnessed to introduce new functionalities and build molecular complexity.

In the realm of synthetic organic chemistry, compounds with similar structural motifs are frequently employed in a variety of reactions. For instance, electron-deficient alkenes are recognized as crucial components in organic synthesis. beilstein-journals.org The alkene portion of this compound can potentially participate in cycloaddition reactions, serving as a dipolarophile or dienophile to construct five- and six-membered heterocyclic rings. beilstein-journals.org Furthermore, the ester group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

The pyrrole (B145914) core, a key heterocyclic compound, is a fundamental building block in many synthetic pharmaceutical agents and natural products. scielo.org.mx While not directly containing a pyrrole, the carbon chain of this compound could be envisioned as a component to be incorporated into larger structures that do feature such important heterocyclic systems. The synthesis of complex molecules often involves the strategic connection of various building blocks, and the functionalities present in this compound make it a candidate for such synthetic strategies.

The following table outlines the key reactive sites of this compound and their potential applications in organic synthesis:

| Reactive Site | Type of Reaction | Potential Application |

| Carbon-Carbon Double Bond | Cycloaddition, Michael Addition | Formation of carbocyclic and heterocyclic rings |

| Ester Group | Nucleophilic Acyl Substitution | Introduction of new functional groups (e.g., amides, other esters) |

| Allylic Position | Radical or Ionic Substitution | Further functionalization of the carbon chain |

Precursor for Functional Materials

The development of novel materials with specific functions is a cornerstone of modern materials science. Organic compounds with tailored properties are often used as precursors or monomers in the synthesis of these materials. Lignins, for example, are natural biopolymers that can be deconstructed into aromatic motifs which serve as precursors for high-performance materials. mdpi.com Similarly, the structural attributes of this compound suggest its potential as a precursor for functional materials.

The presence of a polymerizable alkene group opens the possibility of incorporating this molecule into polymer chains. Through polymerization reactions, the properties of the resulting material, such as its thermal stability, mechanical strength, and optical properties, could be tuned by the inclusion of the octenyl butyrate (B1204436) monomer. The long alkyl chain could impart flexibility and hydrophobicity to the polymer, while the ester group could offer sites for post-polymerization modification.

Furthermore, the field of functional materials encompasses a wide range of applications, from electronics to bioactive surfaces. For instance, nanostructures based on natural biopolymers have found uses in smart packaging, cosmetics, and drug delivery systems. mdpi.com While not a biopolymer itself, the principles of using well-defined organic molecules to create materials with specific functions are applicable. The derivatization of this compound could lead to precursors for materials with interesting optical or electronic properties.

Derivatization for Novel Chemical Entities

Chemical derivatization is a powerful strategy in medicinal chemistry and drug discovery to modify the properties of a lead compound, aiming to enhance its efficacy, selectivity, or pharmacokinetic profile. nih.gov This process involves the chemical modification of a molecule to create new, structurally related compounds, often referred to as novel chemical entities. google.com The functional groups present in this compound, namely the double bond and the ester, provide convenient handles for such derivatization.

The ester linkage can be hydrolyzed to yield oct-1-en-1-ol and butyric acid, both of which can be further modified. Alternatively, the ester can be converted to an amide through reaction with an amine, a common transformation in the synthesis of new bioactive molecules. acs.org The α-ketoamide moiety, for instance, is considered a privileged motif in medicinal chemistry. acs.org

The double bond offers another site for extensive derivatization. It can be subjected to a variety of addition reactions, such as hydrogenation to the corresponding saturated ester, or epoxidation to introduce an oxirane ring, a common feature in many biologically active molecules. unibe.ch Dihydroxylation of the double bond would yield a diol, increasing the polarity and potential for hydrogen bonding of the molecule.

The following table summarizes potential derivatization strategies for this compound and the resulting novel chemical entities:

| Reaction | Reagent(s) | Product Type | Potential Application |

| Ester Hydrolysis | Acid or Base | Alcohol and Carboxylic Acid | Intermediates for further synthesis |

| Amidation | Amine | Amide | Exploration of biological activity |

| Hydrogenation | H₂, Catalyst | Saturated Ester | Modification of physical and biological properties |

| Epoxidation | Peroxy Acid | Epoxide | Building block for complex molecules |

| Dihydroxylation | OsO₄ or KMnO₄ | Diol | Introduction of polar functional groups |

Through these and other synthetic transformations, a library of new compounds based on the this compound scaffold can be generated. These novel chemical entities can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or probes for studying biological processes. The strategic derivatization of natural product-inspired scaffolds is a well-established approach in the quest for new medicines. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating volatile and semi-volatile compounds from complex matrices. The choice of technique is primarily dictated by the compound's volatility and polarity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is the premier technique for the analysis of volatile esters like octenyl butanoates due to their favorable vapor pressure. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Commonly used detectors for the analysis of related esters include:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is known for its high sensitivity and wide linear range. It is suitable for the quantification of Oct-1-en-1-yl butanoate, provided the compound has been previously identified.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, making it a powerful tool for the definitive identification of unknown compounds. The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries. For the related compound, octyl butanoate, common mass-to-charge ratio (m/z) peaks observed in GC-MS analysis include 43, 71, 89, 41, and 70. nih.gov

Thermal Conductivity Detector (TCD): While less sensitive than FID, TCD is a universal detector that is non-destructive, which can be useful if further analysis of the compound is required post-separation.

For isomers like (Z)-4-Octen-1-yl butanoate, retention indices (a measure of where the compound elutes in a GC system relative to n-alkanes) have been determined on non-polar columns, which is a critical parameter for its identification in complex mixtures. nist.gov

Table 1: GC Parameters for Analysis of Related Octenyl Butanoate Isomers

| Parameter | Value | Reference |

| Compound | (Z)-4-Octen-1-yl butanoate | nist.gov |

| Column Type | Capillary, DB-1 (non-polar) | nist.gov |

| Retention Index (I) | 1354 | nist.gov |

| Compound | octyl butanoate (saturated analog) | nih.gov |

| Detector | Mass Spectrometry (EI-B) | nih.gov |

| Major m/z Peaks | 43, 71, 89, 41, 70 | nih.gov |

Liquid Chromatography (LC) Techniques

While GC is generally preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for less volatile or thermally unstable esters, or when derivatization is undesirable.

For esters, reverse-phase HPLC (RP-HPLC) is the most common approach. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, although these are less effective for compounds lacking a strong chromophore. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized. The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for the isomer 1-Ethenylhexyl butanoate, suggesting the feasibility of this technique. hmdb.ca

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used hyphenated technique for the analysis of volatile compounds. It combines the high-resolution separation of GC with the sensitive and specific detection and identification capabilities of MS. GC-MS would be the definitive method for confirming the presence and structure of this compound in a sample. The PubChem database includes GC-MS data for the isomer 1-Octen-3-yl butyrate (B1204436). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For applications where GC is not suitable, LC-MS provides an excellent alternative. It is particularly useful for analyzing complex liquid samples. Predicted LC-MS/MS data for the isomer 1-Ethenylhexyl butanoate is available, indicating its applicability. hmdb.ca

Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR): This technique provides real-time IR spectra of the compounds as they elute from the GC column. This can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different functional group arrangements.

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic fingerprinting involves acquiring a complete spectrum of a sample and using it as a unique identifier or "fingerprint." This is a powerful tool for quality control, authenticity assessment, and classification of samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR spectra would serve as a definitive fingerprint for this compound. Spectral data for the related compounds oct-1-en-3-yl butanoate and octyl butanoate are available in databases like PubChem, showcasing the types of spectra that would be expected. nih.govnih.gov For oct-1-en-3-yl butanoate, characteristic proton (¹H) and carbon-¹³ (¹³C) NMR shifts would confirm the presence and connectivity of the vinyl group, the ester functionality, and the alkyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the C-O stretch, and the C=C stretch of the vinyl group. An FTIR spectrum for the isomer 1-Octen-3-yl butyrate is available and provides a reference for the expected functional group absorptions. nih.gov

Mass Spectrometry (MS) Fingerprinting: In this approach, the total mass spectrum of a sample, often obtained without prior chromatographic separation, is used as a fingerprint. This allows for rapid screening and comparison of samples for quality control or authentication purposes.

Future Research Directions and Perspectives for Oct 1 En 1 Yl Butanoate

Exploration of Undiscovered Bioactive Roles

The bioactivity of volatile esters is a well-established field, with many compounds playing crucial roles in plant-environment interactions. Future research should focus on identifying the potential, yet undiscovered, bioactive roles of oct-1-en-1-yl butanoate.

One promising area of investigation is its function in plant communication. Plants release a complex array of VOCs to interact with their surroundings, attracting pollinators, deterring herbivores, and even communicating with other plants. Studies have shown that volatile esters are key components of the aroma profiles of many fruits and flowers, influencing the sensory experiences of consumers and the behavior of pollinators. Research could explore whether this compound is a naturally occurring plant volatile and, if so, its specific role in these ecological interactions. For instance, it could be investigated as a potential attractant for specific pollinators or as a defense signal released in response to herbivory.

Furthermore, the role of butanoate esters as pheromones in insects is another intriguing avenue. Some hornets, for example, use specific esters as alarm pheromones. Future studies could screen for the presence of this compound in insect secretions and test its effects on insect behavior, potentially uncovering a role in aggregation, alarm, or mating. The structural isomers of a compound can have distinct biological activities, making the investigation of this specific enol ester a worthwhile endeavor.

Development of Novel and Sustainable Production Strategies

The development of efficient and environmentally friendly methods for synthesizing chemical compounds is a cornerstone of modern chemistry. Future research on this compound should include the development of novel and sustainable production strategies.

Traditional chemical synthesis of esters often relies on petroleum-based feedstocks and can generate significant waste. Green chemistry approaches offer a more sustainable alternative. One such approach is enzymatic synthesis, which utilizes lipases as catalysts. This method has been successfully employed for the production of other butanoate esters, such as ethyl butanoate, and offers advantages like high specificity and mild reaction conditions. Future work could focus on identifying or engineering a lipase (B570770) with high catalytic efficiency for the synthesis of this compound from bio-based precursors like butanoic acid and oct-1-yn-1-ol followed by a subsequent reaction.

Another promising strategy is microbial production. Genetically engineered microorganisms can be designed to produce a wide range of chemicals, including esters. This approach offers the potential for a completely renewable production process. Research could focus on developing a microbial host capable of synthesizing this compound through engineered metabolic pathways.

Furthermore, recent advancements in catalysis have led to the development of novel methods for enol ester synthesis. For example, cobalt-catalyzed hydro-oxycarbonylation of alkynes with carboxylic acids provides a regio- and stereoselective route to these compounds. Applying and optimizing such catalytic systems for the specific synthesis of this compound could lead to highly efficient and atom-economical production methods.

Advanced Mechanistic Elucidation of Reactivity

As an enol ester, this compound possesses a unique chemical reactivity that warrants detailed investigation. Enol esters are known to be versatile intermediates in organic synthesis due to the electron-rich nature of the carbon-carbon double bond.

Future research should aim for an advanced mechanistic elucidation of the reactivity of this compound. This would involve studying its behavior in various chemical transformations, such as hydrolysis, addition reactions, and rearrangements. Understanding the kinetics and thermodynamics of these reactions would provide valuable insights into the compound's stability and potential applications as a synthetic building block.

The terminal position of the double bond in this compound makes it particularly interesting for electrophilic addition reactions. Detailed mechanistic studies, perhaps using computational modeling in conjunction with experimental work, could reveal the regioselectivity and stereoselectivity of these reactions. This knowledge would be crucial for harnessing the synthetic potential of this compound. Furthermore, investigating its susceptibility to polymerization could open up possibilities in materials science.

Integration into Interdisciplinary Research Areas

The unique properties of this compound suggest its potential for integration into various interdisciplinary research areas.

In food science and technology , its structural similarity to known flavoring agents, like its isomers (E)-2-octen-1-yl butyrate (B1204436) and 1-octen-3-yl butyrate, suggests it may possess interesting organoleptic properties. Future research could involve sensory panel evaluations to characterize its aroma and flavor profile. If it is found to have desirable sensory characteristics, it could be explored as a novel food additive.

In materials science , the reactivity of the enol ester functional group could be exploited for the development of new polymers and functional materials. Its ability to undergo polymerization or act as a reactive intermediate could be harnessed to create materials with tailored properties.

In chemical ecology , a deeper understanding of its potential role as a plant volatile or insect pheromone could have practical applications in agriculture. For instance, if it is identified as a pest attractant, it could be used in traps for pest management. Conversely, if it acts as a repellent, it could be developed into a natural and sustainable crop protection agent. The influence of constitutive VOCs from undamaged plants on the growth strategies of neighboring plants is a growing area of research, and the potential role of this compound in these interactions could be a fascinating topic for future studies.

Q & A

Q. How is Oct-1-en-1-yl butanoate synthesized, and what analytical methods are used to confirm its structural purity?

Methodological Answer: Synthesis typically involves esterification between 1-octen-1-ol and butanoic acid under acid catalysis. Purification is achieved via silica gel flash column chromatography (e.g., pentane/EtOAc solvent systems) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and gas chromatography–mass spectrometry (GC-MS) for purity assessment. GC-MS parameters include retention time (RT: 19.32) and Kovats index (KI: 1282) for unambiguous identification .

Q. What metabolic pathways involve butanoate esters in human cells, and how are they detected experimentally?

Methodological Answer: Butanoate esters participate in energy metabolism via conversion to acetyl-CoA, feeding into the tricarboxylic acid (TCA) cycle. Experimental detection involves isotope tracing (e.g., ¹³C-labeled butanoate) combined with mass spectrometry to track metabolite flux. Functional prediction tools like PICRUSt2 can map microbial butanoate metabolism in tissue-specific contexts, as demonstrated in cancer metabolomics studies .

Q. What reaction mechanisms govern the oxidation of this compound under high-temperature conditions?

Methodological Answer: Oxidation pathways are studied using validated kinetic models, such as those for methyl butanoate combustion. Key steps include H-abstraction from the alkyl chain and peroxy radical isomerization. Global sensitivity analysis identifies rate-limiting reactions (e.g., β-scission of alkoxy radicals). Experimental validation employs shock tube ignition delay measurements and laminar flame velocity analysis .

Q. How do metabolic perturbations in butanoate pathways influence tumorigenesis, and what contradictions exist in current models?

Methodological Answer: Butanoate serves dual roles: as an energy source (pro-tumorigenic) and a histone deacetylase inhibitor (anti-tumorigenic). Contradictions arise in tissue-specific models. For example, PICRUSt2 analysis shows butanoate enrichment in head and neck cancer tissues, while in vitro studies report growth inhibition in colorectal cancer. Resolution requires single-cell metabolomics to dissect microenvironmental variability .

Q. How can computational models resolve uncertainties in butanoate metabolism kinetics?

Methodological Answer: Global sensitivity analysis (GSA) quantifies the impact of enzyme activity and substrate concentration on metabolic flux. For instance, GSA of β-alanine and taurine-hypotaurine pathways reveals rate-limiting enzymes (e.g., ALDH5A1). Monte Carlo simulations can address parameter uncertainty, while feedback loop analysis identifies regulatory nodes in infection models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.